1,1'-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)

Descripción general

Descripción

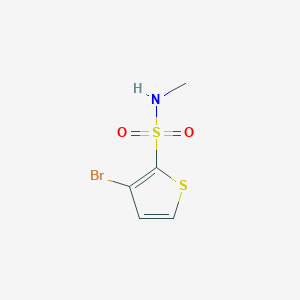

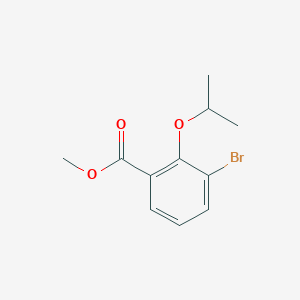

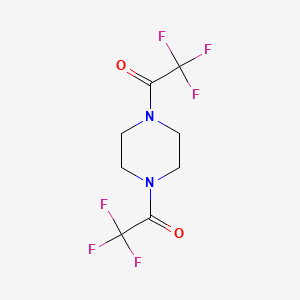

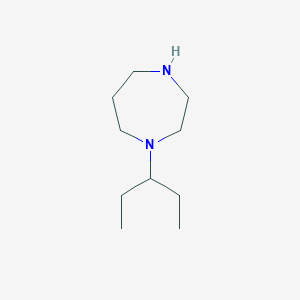

“1,1’-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)” is a chemical compound with the CAS Number: 6345-81-9 . It has a molecular weight of 278.15 and its IUPAC name is 1,4-bis (trifluoroacetyl)piperazine . The compound appears as a white to yellow solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel thieno[2,3-b]pyridines linked to N-aryl carboxamides or (carbonylphenoxy)-N-(aryl)acetamides, as well as bis(thieno[2,3-b]pyridines) linked to a piperazine core via methanone or carbonylphenoxyethanone units, were synthesized by treating the appropriate chloroacetyl- or bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux .Molecular Structure Analysis

The InChI code for “1,1’-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)” is 1S/C8H8F6N2O2/c9-7(10,11)5(17)15-1-2-16(4-3-15)6(18)8(12,13)14/h1-4H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

While specific chemical reactions involving “1,1’-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)” are not mentioned in the search results, the compound could potentially participate in various chemical reactions due to the presence of the piperazine ring and the trifluoroacetyl groups .Physical And Chemical Properties Analysis

The physical form of “1,1’-(Piperazine-1,4-diyl)bis(2,2,2-trifluoroethanone)” is a white to yellow solid .Aplicaciones Científicas De Investigación

Gas Chromatographic Analysis

1,4-Bis(trifluoroacetyl)piperazine: is utilized in gas chromatography as a derivatizing agent to identify and quantify amine degradation products . This application is crucial for environmental assessments and the practicality of amine-based carbon dioxide capture technologies.

Synthesis of Piperazine Derivatives

The compound serves as a key intermediate in the synthesis of various piperazine derivatives . These derivatives are significant in pharmaceuticals, showcasing a wide range of biological activities.

C–H Functionalization

Recent advances in the synthesis of piperazines have highlighted the importance of C–H functionalization . 1,4-Bis(trifluoroacetyl)piperazine can be used to introduce functional groups into the piperazine ring, enhancing its structural diversity and potential applications in drug discovery.

Photocatalytic Synthesis

In the realm of photocatalytic synthesis, 1,4-Bis(trifluoroacetyl)piperazine is employed to create complex molecules through light-driven chemical reactions . This method is valuable for constructing molecules with precise configurations needed in medicinal chemistry.

Solid-Phase Synthesis

This compound is also instrumental in solid-phase synthesis techniques, which are used for the parallel synthesis of a variety of piperazine-containing compounds . This approach is beneficial for high-throughput drug screening.

Drug Discovery

Due to its structural features, 1,4-Bis(trifluoroacetyl)piperazine is a potential candidate for drug discovery, especially in the design of drugs with improved pharmacokinetic profiles . Its ability to form hydrogen bonds can lead to better interactions with biological receptors.

Environmental Science

In environmental science, this compound is used to study the degradation of amines in carbonated environments, which is a significant operation in chemical industries . Understanding these degradation products is essential for developing advanced CO2 capture technologies.

Heterocyclic Chemistry Research

Lastly, 1,4-Bis(trifluoroacetyl)piperazine plays a role in heterocyclic chemistry research, where it is used to explore new synthetic pathways and create novel heterocyclic structures . These structures are foundational in the development of new materials and pharmaceuticals.

Safety and Hazards

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F6N2O2/c9-7(10,11)5(17)15-1-2-16(4-3-15)6(18)8(12,13)14/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBRDMSPKOYLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286073 | |

| Record name | 1,4-Bis(trifluoroacetyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(trifluoroacetyl)piperazine | |

CAS RN |

6345-81-9 | |

| Record name | NSC43703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(trifluoroacetyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331219.png)

![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)